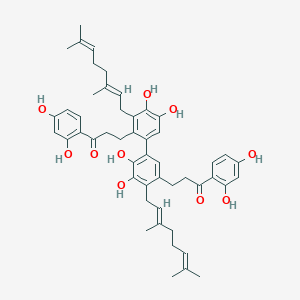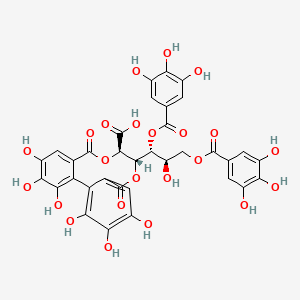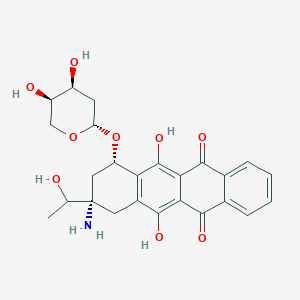
Amrubicinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amrubicinol is a diastereoisomeric mixture resulting from the formal reduction of the acetyl group at position 9 of amrubicin to the corresponding 1-hydroxyethyl group. The active metabolite of amrubicin in lung cancer patients. It has a role as a topoisomerase II inhibitor, an antineoplastic agent and an apoptosis inducer. It is a diastereoisomeric mixture, a member of tetracenes, a secondary alcohol and a quinone. It derives from an amrubicin.
Applications De Recherche Scientifique
Additive Effects with Cisplatin
Amrubicinol, when used in combination with cisplatin, has shown additive effects on lung cancer cell lines. This combination has been effective both simultaneously and sequentially. High concentrations of cisplatin enhance the topoisomerase II inhibitory activity of this compound, potentially leading to additive interactions between these drugs in lung cancer treatment (Yamauchi et al., 2002).
Role of P-glycoprotein in Cellular Accumulation and Cytotoxicity
Studies have shown that P-glycoprotein plays a significant role in the cellular accumulation and cytotoxicity of this compound. This finding indicates that the antitumor effect of amrubicin could be influenced by the expression level of P-glycoprotein in lung cancer cells, affecting the intracellular pharmacokinetics of amrubicin and this compound (Hira et al., 2008).
Amphiregulin as a Resistance Factor
Research has identified amphiregulin as a novel factor contributing to resistance against this compound in lung cancer cells. This discovery offers insights into the mechanisms underlying resistance to this agent and potential strategies for overcoming it in cancer therapy (Tokunaga et al., 2017).
Apoptosis Induction in Tumor Cells
Amrubicin and this compound have been shown to induce apoptosis in human tumor cells, mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential. This suggests a potential pathway through which this compound exerts its antitumor effects (Hanada et al., 2006).
Pharmacokinetic Studies
Several studies have been conducted to understand the pharmacokinetics of amrubicin and its active metabolite, this compound, in patients with lung cancer. These studies provide crucial data on the absorption, distribution, metabolism, and excretion of amrubicin and this compound, essential for optimizing dosage and administration strategies (Matsunaga et al., 2006).
Propriétés
Formule moléculaire |
C25H27NO9 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
(7S,9S)-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15+,16-,17-,25-/m0/s1 |
Clé InChI |
HSDGDISMODBEAN-UPOFGPJLSA-N |
SMILES isomérique |
CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N)O |
SMILES |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |
SMILES canonique |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |
Synonymes |
amrubicinol amrubicinol hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




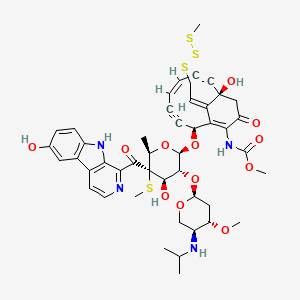

![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B1249435.png)
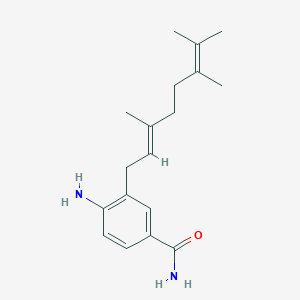
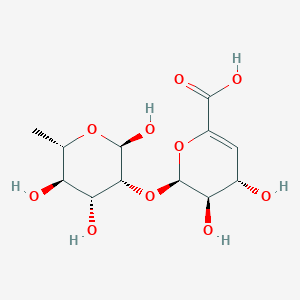


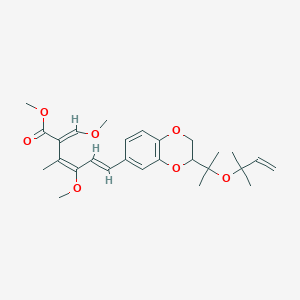
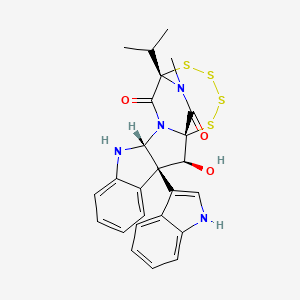
![6-[(2-Carboxy-4,4-difluoropyrrolidin-1-yl)methyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1249442.png)
